molecular formula C26H24N2O4S B2709787 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide CAS No. 872207-52-8

2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Cat. No.: B2709787
CAS No.: 872207-52-8
M. Wt: 460.55
InChI Key: NQTZLIXIUNJYDO-UHFFFAOYSA-N
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Description

This compound features a quinolin-4-one core substituted at position 3 with a 3,4-dimethylbenzenesulfonyl group, at position 6 with a methyl group, and at position 1 with an N-phenylacetamide moiety. The methyl group at position 6 may contribute to reduced steric hindrance compared to bulkier alkyl substituents, while the N-phenylacetamide moiety introduces hydrogen-bonding capabilities through the amide linkage .

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S/c1-17-9-12-23-22(13-17)26(30)24(33(31,32)21-11-10-18(2)19(3)14-21)15-28(23)16-25(29)27-20-7-5-4-6-8-20/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTZLIXIUNJYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the quinoline derivative using sulfonyl chlorides under basic conditions.

    Acetamide formation: The final step involves the reaction of the sulfonylated quinoline with phenylacetamide under appropriate conditions to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to form alcohol derivatives.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonothioester derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory agent, anticancer drug, and antimicrobial agent due to its unique structural features.

    Material Science: It is explored for use in organic electronics and as a building block for the synthesis of novel polymers with specific properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl and quinoline groups play crucial roles in these interactions, often forming hydrogen bonds and hydrophobic interactions with the target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogs:

Compound Name Sulfonyl Substituent (Position 3) Position 6 Substituent Acetamide Substituent Notable Features
Target Compound 3,4-dimethylbenzene Methyl Phenyl Balanced lipophilicity; potential for moderate metabolic stability
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide Benzene (unsubstituted) Ethyl 4-Chlorophenyl Increased lipophilicity (Cl, ethyl); possible enhanced target affinity
4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro... N,4-dimethylphenyl Fluoro Complex benzyl carboxylate High steric/electronic complexity; halogenation may improve binding but reduce solubility

Key Comparisons

Sulfonyl Group Variations: The target’s 3,4-dimethylbenzenesulfonyl group increases steric bulk and lipophilicity compared to the unsubstituted benzenesulfonyl group in the compound. This substitution may enhance membrane permeability but could reduce solubility . ’s compound employs an N,4-dimethylphenylsulfonamido group, introducing additional nitrogen-based substitution.

However, ethyl may confer greater metabolic stability due to slower oxidation . ’s compound substitutes position 6 with fluoro, which introduces electronegativity and may enhance binding to electron-deficient targets. Fluorine’s small size also minimizes steric disruption .

Acetamide Modifications: The target’s N-phenyl group lacks the electron-withdrawing chlorine present in the compound’s 4-chlorophenyl. This difference may influence intermolecular interactions (e.g., π-π stacking vs. dipole interactions) . ’s compound features a benzyl carboxylate ester linked to a cyclopropyl-quinoline system. This structure likely acts as a prodrug, improving bioavailability but requiring enzymatic activation .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity (logP) : The target compound’s logP is expected to be higher than the unsubstituted benzenesulfonyl analog () due to methyl groups but lower than the 4-chlorophenyl variant (Cl increases logP).
  • Solubility : The 3,4-dimethylbenzenesulfonyl group may reduce aqueous solubility compared to the fluorine-containing compound, which benefits from polar carboxylate and halogen groups .
  • Metabolic Stability : Ethyl () and cyclopropyl () groups are more resistant to oxidative metabolism than the target’s methyl group, suggesting shorter half-life for the target compound .

Biological Activity

The compound 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide , also referred to as C655-0315 , is a synthetic organic molecule with a complex structure that includes a quinoline core, a sulfonamide substituent, and an acetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.

Anticancer Properties

Recent studies have indicated that compounds similar to C655-0315 exhibit significant anticancer properties. For instance, derivatives of sulfonamides have been evaluated for their anti-proliferative activity against various cancer cell lines. A notable study reported that certain derivatives demonstrated effective inhibition of breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines, with IC50 values indicating potent activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
4cMCF-73.96 ± 0.21
4jCaco-25.87 ± 0.37

These findings suggest that C655-0315 may similarly influence cancer cell viability, potentially through mechanisms involving apoptosis induction.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit carbonic anhydrase (CA) isoforms, which are linked to tumor progression. Inhibitors targeting CA II and CA IX have shown promise in cancer therapy due to their role in regulating pH and promoting tumor growth. The KIs for these isoforms ranged from 2.6 nM to over 300 nM for various derivatives, indicating strong inhibitory potential .

The proposed mechanism of action for C655-0315 involves binding to specific enzymes or receptors, modulating their activity. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .

Case Studies

A case study on a related compound demonstrated its effectiveness in inducing apoptosis through the intrinsic mitochondrial pathway. This was evidenced by increased levels of active caspases and changes in protein expression profiles, suggesting that C655-0315 might follow similar pathways .

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